4-(3-Chlorobenzoyl)piperidine Hydrochloride

P2Y12 antagonist platelet aggregation regioselectivity

4-(3-Chlorobenzoyl)piperidine Hydrochloride (CAS 1391052-66-6) is a piperidine derivative bearing a meta‑chlorobenzoyl substituent at the 4‑position, supplied as the hydrochloride salt (free‑base CAS 887354‑02‑1). It serves as a defined intermediate in the synthesis of pyrazole‑carboxamide derivatives that act as reversible antagonists of the platelet ADP receptor P2Y12, a target for antithrombotic therapy.

Molecular Formula C12H15Cl2NO
Molecular Weight 260.158
CAS No. 1391052-66-6
Cat. No. B586457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chlorobenzoyl)piperidine Hydrochloride
CAS1391052-66-6
Synonyms(3-Chlorophenyl)-4-piperidinylmethanone Hydrochloride; 
Molecular FormulaC12H15Cl2NO
Molecular Weight260.158
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C12H14ClNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H
InChIKeyNOFTZHLEMWXDOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Chlorobenzoyl)piperidine Hydrochloride – Sourcing Guide for the P2Y12 Antagonist Key Intermediate


4-(3-Chlorobenzoyl)piperidine Hydrochloride (CAS 1391052-66-6) is a piperidine derivative bearing a meta‑chlorobenzoyl substituent at the 4‑position, supplied as the hydrochloride salt (free‑base CAS 887354‑02‑1). It serves as a defined intermediate in the synthesis of pyrazole‑carboxamide derivatives that act as reversible antagonists of the platelet ADP receptor P2Y12, a target for antithrombotic therapy . The hydrochloride salt exhibits a molecular weight of 260.16 g·mol⁻¹ (C₁₂H₁₅Cl₂NO) and a melting point of 212–215 °C .

Why 4-(3-Chlorobenzoyl)piperidine Hydrochloride Cannot Be Replaced by Other Chlorobenzoylpiperidine Isomers


In‑class chlorobenzoylpiperidine isomers are not interchangeable because the position of the chlorine atom on the benzoyl ring dictates which downstream pharmacophore can be constructed and, consequently, which therapeutic target class is engaged. The 3‑chloro (meta) isomer is the required intermediate for the Sanofi‑disclosed pyrazole‑carboxamide P2Y12 antagonist series, as explicitly documented in patent literature [1]. In contrast, the 4‑chloro (para) isomer has been optimised as a scaffold for monoacylglycerol lipase (MAGL) inhibitors [2], while the 2‑chloro (ortho) isomer lacks equivalent patent‑backed lead series. Substituting the meta‑chloro intermediate with an ortho‑ or para‑chloro analogue would break the synthetic route to the P2Y12 antagonist chemotype and invalidate the structure–activity relationships established in the patent examples.

Quantitative Differentiation Dimensions for 4-(3-Chlorobenzoyl)piperidine Hydrochloride


Regiochemical Specificity: 3‑Cl Isomer Is the Required Building Block for P2Y12 Antagonists, Not for MAGL Inhibitors

The 3‑chlorobenzoyl (meta) isomer is the sole intermediate that yields the Sanofi pyrazole‑carboxamide P2Y12 antagonist series, as demonstrated by the complete absence of 2‑chloro or 4‑chloro intermediates in the 200+ exemplified final compounds of US 8,598,179 B2 [1]. Conversely, the 4‑chlorobenzoylpiperidine scaffold was independently optimized as a MAGL inhibitor lead (CL6a, Ki = 8.6 µM) and advanced to compound 17b (Ki = 0.65 µM) [2]. No 3‑chloro intermediate appears in the MAGL inhibitor optimization pathway, and no 4‑chloro intermediate appears in the P2Y12 patent examples.

P2Y12 antagonist platelet aggregation regioselectivity

Salt Form: Hydrochloride Provides Superior Handling and Storage Stability Over Free Base

The hydrochloride salt (CAS 1391052‑66‑6) is the commercially supplied form by multiple vendors, with a documented melting point of 212–215 °C, indicating a crystalline solid at ambient temperature . The free base (CAS 887354‑02‑1) has a lower molecular weight (223.7 g·mol⁻¹ vs 260.16 g·mol⁻¹) and is typically an oil or low‑melting solid (predicted b.p. 354.6 °C), requiring refrigerated storage (2–8 °C) in some listings [1]. The hydrochloride salt is described as hygroscopic [2] but can be stored long‑term in a cool, dry place , whereas the free base requires more stringent temperature control.

salt selection stability handling

Purity Benchmark: Commercial 95% Purity Meets Standard for Intermediate Use in Multi‑Step Patent Synthesis

Multiple independent vendors list the hydrochloride salt at a minimum purity of 95% (HPLC or titration) . This purity level is consistent with the requirements for a late‑stage intermediate in the multi‑step synthesis of pyrazole‑carboxamide P2Y12 antagonists as disclosed in US 8,598,179 B2, where subsequent amide coupling and deprotection steps can tolerate minor impurities. Higher purity grades (e.g., 98%) are available from select suppliers , offering flexibility for laboratories requiring lower impurity carry‑through.

purity specification intermediate quality GxP procurement

Thermal Stability: Defined Melting Point Enables Identity Confirmation by Simple Capillary Melting Point Apparatus

The hydrochloride salt exhibits a sharp melting point of 212–215 °C , which can serve as a rapid identity check upon receipt without requiring HPLC or NMR instrumentation. In comparison, the free base does not have a reported melting point in common vendor listings and is described as a low‑melting solid or oil requiring refrigerated storage . The ortho‑chloro isomer (2‑chlorobenzoylpiperidine) similarly lacks a well‑defined melting point in public vendor data .

identity testing melting point quality control

Recommended Application Scenarios for 4-(3-Chlorobenzoyl)piperidine Hydrochloride Based on Quantitative Differentiation Evidence


1. Synthesis of P2Y12 Antagonist Pyrazole‑Carboxamide Leads for Antithrombotic Drug Discovery

The compound is the defined intermediate for constructing the Sanofi‑disclosed pyrazole‑carboxamide P2Y12 antagonist series. Researchers pursuing reversible P2Y12 inhibitors for platelet aggregation should select this specific 3‑chloro isomer, as substituting the 4‑chloro isomer diverts the synthesis toward MAGL inhibitor space . Final compounds from this series have demonstrated P2Y12 antagonist activity with IC₅₀ values as low as 11 nM in rat platelet‑rich plasma [1].

2. Process Chemistry and Scale‑Up of Key Intermediates Requiring Stable, Crystalline Handling Forms

The hydrochloride salt provides a crystalline solid with a melting point above 210 °C, enabling straightforward weighing, dispensing, and long‑term storage in standard dry conditions . This is advantageous for kilo‑lab or pilot‑plant campaigns where the free base would require refrigerated storage and liquid handling equipment [1].

3. Procurement for Multi‑Step Parallel Synthesis or Library Production

With a commercial purity of ≥95% and multi‑vendor availability, the compound is suitable as a building block for parallel library synthesis without the need for pre‑use repurification . The defined melting point allows rapid incoming identity verification via capillary melting point apparatus, reducing QC bottlenecks in high‑throughput medicinal chemistry workflows [1].

4. Analytical Reference Standard Preparation for Chlorobenzoylpiperidine Isomer Identification

The well‑characterized hydrochloride salt (m.p. 212–215 °C, MW 260.16, ChemSpider ID 26552277) can serve as an analytical reference standard to distinguish the 3‑chloro isomer from the 2‑chloro and 4‑chloro isomers, which lack equivalent thermal characterization data in the public domain . This is critical for laboratories that stock multiple chlorobenzoylpiperidine isomers and require unambiguous identity confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Chlorobenzoyl)piperidine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.